molecular formula C17H16N4O4 B213774 N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Cat. No. B213774
M. Wt: 340.33 g/mol
InChI Key: BCEXKXZLYWDDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the furan-based heterocyclic family of compounds that have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. In addition, this compound has been shown to inhibit the growth of cancer cells by suppressing angiogenesis. Furthermore, this compound has been shown to exhibit anti-inflammatory, antifungal, and antibacterial activities.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is its potential application as a lead compound for the development of new anticancer drugs. In addition, this compound has been shown to exhibit various biological activities, making it a potential candidate for the development of drugs for other diseases. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo. Finally, this compound can be used as a lead compound for the development of new drugs for various diseases.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,4-dimethylphenylamine and 3-nitro-1H-pyrazole in the presence of acetic acid to produce 5-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole. The second step involves the reaction of 5-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole with formaldehyde and furfural in the presence of acetic acid to produce N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to exhibit anti-inflammatory, antifungal, and antibacterial activities.

properties

Product Name

N-(2,4-dimethylphenyl)-5-({3-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H16N4O4/c1-11-3-5-14(12(2)9-11)18-17(22)15-6-4-13(25-15)10-20-8-7-16(19-20)21(23)24/h3-9H,10H2,1-2H3,(H,18,22)

InChI Key

BCEXKXZLYWDDBE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=CC(=N3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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